molecular formula C8H10N2O3 B1405363 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one CAS No. 1624262-15-2

6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one

Cat. No.: B1405363
CAS No.: 1624262-15-2
M. Wt: 182.18 g/mol
InChI Key: VEPFRCZWPSAYTQ-UHFFFAOYSA-N
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Description

6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one typically involves the nitration of a pyridine derivative. A common method might include:

    Starting Material: 6-Ethyl-1-methylpyridin-2(1H)-one.

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Amino Derivatives: From reduction of the nitro group.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one may have applications in:

    Medicinal Chemistry: Potential use as a building block for pharmaceuticals.

    Materials Science: Use in the synthesis of novel materials with specific properties.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used in medicinal chemistry, it might interact with specific enzymes or receptors in the body. The nitro group could be involved in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Ethyl-1-methylpyridin-2(1H)-one: Lacks the nitro group.

    5-Nitropyridin-2(1H)-one: Lacks the ethyl and methyl groups.

Properties

IUPAC Name

6-ethyl-1-methyl-5-nitropyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-6-7(10(12)13)4-5-8(11)9(6)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPFRCZWPSAYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=O)N1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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